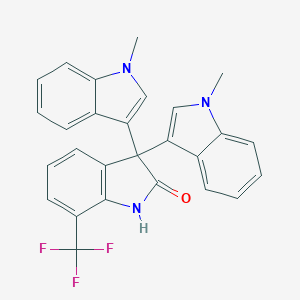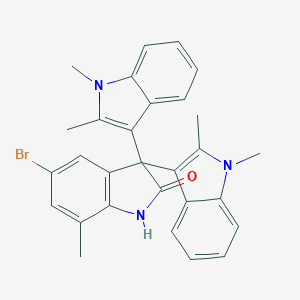![molecular formula C28H26N2O2 B307477 3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE](/img/structure/B307477.png)
3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole moiety with a benzodioxole group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of a palladium catalyst to facilitate the formation of the carbon-nitrogen bond between the indole and benzodioxole moieties . The reaction conditions often require the presence of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological studies, particularly in the context of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents, which are known to interfere with cell division and promote cell death.
Comparison with Similar Compounds
Similar compounds to 3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE include other indole derivatives with anticancer properties, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also target tubulin and have shown similar anticancer activities.
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound features a benzodioxole group and has been studied for its biological activities.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Known for its potential therapeutic applications, this compound shares structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C28H26N2O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C28H26N2O2/c1-17-26(20-9-5-7-11-22(20)29(17)3)28(19-13-14-24-25(15-19)32-16-31-24)27-18(2)30(4)23-12-8-6-10-21(23)27/h5-15,28H,16H2,1-4H3 |
InChI Key |
BXFZRGSRPBMGBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC4=C(C=C3)OCO4)C5=C(N(C6=CC=CC=C65)C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC4=C(C=C3)OCO4)C5=C(N(C6=CC=CC=C65)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)


![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![3-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl cyclopentyl ether](/img/structure/B307416.png)
